MEHT vs. MEHP: Antagonistic vs. Partial Agonist Activity on Human Thyroid Hormone Receptors
In a comparative in vitro study on T3 thyroid hormone receptors, MEHT exhibited antagonistic activity at non-cytotoxic concentrations of 2–5 µg/mL in a concentration-dependent manner. In stark contrast, its structural analog MEHP (the primary metabolite of DEHP) acted as a partial agonist at higher concentrations between 10 and 20 µg/mL [1].
| Evidence Dimension | Activity on human thyroid hormone receptors (T3) |
|---|---|
| Target Compound Data | Antagonist at 2–5 µg/mL |
| Comparator Or Baseline | MEHP (partial agonist at 10–20 µg/mL) |
| Quantified Difference | Opposite functional effects: MEHT antagonism vs. MEHP partial agonism |
| Conditions | In vitro T-screen assay using a luciferase reporter gene in GH3 cells |
Why This Matters
This functional divergence at the receptor level dictates that MEHT cannot serve as a surrogate for MEHP in assays designed to predict DEHP's endocrine-disrupting potential, and vice versa, directly impacting compound selection for safety pharmacology studies.
- [1] Kambia, N. K., Séverin, I., Farce, A., Dahbi, L., Dine, T., Moreau, E., Sautou, V., & Chagnon, M. C. (2021). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. Metabolites, 11(2), 94. View Source
